molecular formula C14H11FO2 B1338779 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone CAS No. 86897-02-1

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Cat. No. B1338779
CAS RN: 86897-02-1
M. Wt: 230.23 g/mol
InChI Key: KLUXCEGILOESMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve several laboratory methods for the synthesis of phenols, such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular formula of “1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone” is C14H11FO2 . The molecular weight is 230.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be similar to those of other benzene derivatives, such as electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated the potential of derivatives of "1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone" in antimicrobial applications. The synthesis of certain derivatives has been linked to significant antimicrobial activity against species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The study by Dave et al. (2013) on the synthesis of dihydropyrimidinone derivatives showcased their antimicrobial efficacy, which implies potential applications in developing new antimicrobial agents (Dave et al., 2013).

Anti-inflammatory Activity

Singh et al. (2020) explored the structural chemistry and anti-inflammatory activity of phenyl dimer compounds, including derivatives of "1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone". Their findings indicated that these compounds exhibited anti-inflammatory effects in vivo on Wistar strain albino rats, offering a foundation for further exploration of these compounds in anti-inflammatory therapies (Singh et al., 2020).

Corrosion Inhibition

In the context of material science, Schiff base derivatives of "1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone" have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. The work of Hegazy et al. (2012) illustrates the correlation between the chemical structure of these compounds and their corrosion inhibition efficiency, highlighting their potential in industrial applications to enhance material longevity and resistance to corrosion (Hegazy et al., 2012).

Safety And Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing and eye protection should be worn when handling this compound .

properties

IUPAC Name

1-[4-(3-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUXCEGILOESMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518445
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

CAS RN

86897-02-1
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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